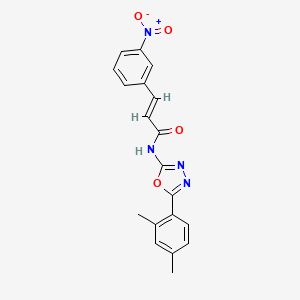
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a heterocyclic acrylamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 5 and an acrylamide moiety linked to a 3-nitrophenyl group.
Biological Activity
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, with the CAS number 891145-29-2, is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O4 |
| Molecular Weight | 364.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enzyme inhibition and receptor modulation. The nitrophenyl group may enhance the compound's binding affinity to specific targets, leading to altered biological responses.
Antimicrobial Activity
Research indicates that compounds in the oxadiazole class exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria.
- Study Findings :
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies.
- Cell Proliferation Inhibition :
Case Studies
- Antimicrobial Efficacy :
- Anticancer Studies :
- In a comparative study of oxadiazole compounds, this compound exhibited a higher potency in inhibiting tumor growth in vitro compared to other synthesized analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, differing in substituents and linkage groups:
Key Structural Differences :
- Linkage Type : The target compound uses a direct acrylamide linkage, whereas analogs like 8h employ sulfanyl bridges, which may alter conformational flexibility .
- Aromatic Substituents : The 2,4-dimethylphenyl group in the target compound contrasts with electron-withdrawing (e.g., nitro in 8h ) or bulky (e.g., trifluoromethyl in ) groups in analogs.
Physical and Chemical Properties
Notable Trends:
- Lipophilicity : The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to the polar sulfanyl or nitro-substituted analogs .
- Thermal Stability : The acrylamide linkage may enhance stability relative to sulfanyl or imine linkers .
Comparison with Analogs :
Properties
IUPAC Name |
(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-6-8-16(13(2)10-12)18-21-22-19(27-18)20-17(24)9-7-14-4-3-5-15(11-14)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVSTZWKMABDL-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














